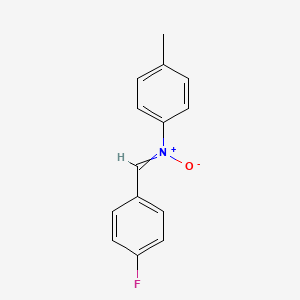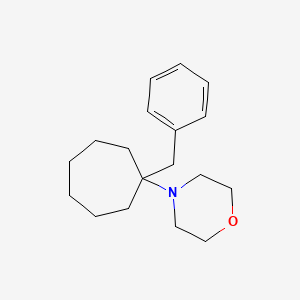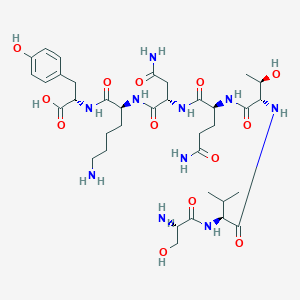
N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide: is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of two methoxy groups and two methyl groups attached to the nitrogen atoms of the carboxamide functional groups at the 1 and 4 positions of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1,4-dinitronaphthalene using a mixture of concentrated nitric acid and sulfuric acid.
Reduction of Nitro Groups: The nitro groups in 1,4-dinitronaphthalene are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 1,4-diaminonaphthalene.
Acylation: The 1,4-diaminonaphthalene is then acylated with dimethyl oxalate in the presence of a base such as sodium methoxide to form the desired compound, N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4-dicarboxylic acid derivatives.
Reduction: Reduction of the compound can lead to the formation of naphthalene-1,4-diamine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.
Major Products Formed
Oxidation: Naphthalene-1,4-dicarboxylic acid derivatives.
Reduction: Naphthalene-1,4-diamine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,4-dicarboxylic acid: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.
Naphthalene-1,4-diamine: Contains amino groups instead of carboxamide groups, leading to different biological and chemical behavior.
Dimethoxynaphthalene derivatives: Compounds with similar methoxy groups but different substituents at other positions on the naphthalene ring.
Propiedades
Número CAS |
856017-37-3 |
|---|---|
Fórmula molecular |
C16H18N2O4 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
1-N,4-N-dimethoxy-1-N,4-N-dimethylnaphthalene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H18N2O4/c1-17(21-3)15(19)13-9-10-14(16(20)18(2)22-4)12-8-6-5-7-11(12)13/h5-10H,1-4H3 |
Clave InChI |
SJFOIFXCBJVAGI-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC=C(C2=CC=CC=C21)C(=O)N(C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid](/img/structure/B14188653.png)
![Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]-](/img/structure/B14188659.png)


![1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one](/img/structure/B14188673.png)
![2H-Azepin-2-one, 1-[3-[6-(4-fluorophenyl)-3-pyridinyl]propyl]hexahydro-](/img/structure/B14188681.png)
![[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14188704.png)
![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)




![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)

